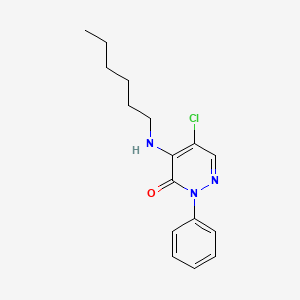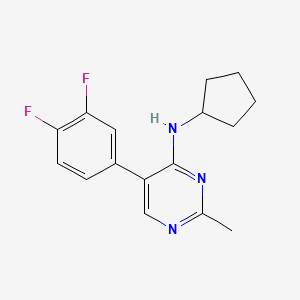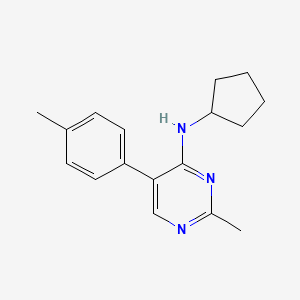
n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine class of organic compounds Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-methylbenzaldehyde to form an intermediate, followed by cyclization with guanidine to yield the desired pyrimidine derivative. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: Another pyrimidine derivative with similar biological activities.
n-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its inhibitory effects on protein kinase C.
Uniqueness
n-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine stands out due to its specific structural features, such as the cyclopentyl and 4-methylphenyl groups, which contribute to its unique biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
917895-73-9 |
|---|---|
Molekularformel |
C17H21N3 |
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N3/c1-12-7-9-14(10-8-12)16-11-18-13(2)19-17(16)20-15-5-3-4-6-15/h7-11,15H,3-6H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
OEHNMDZDKYREQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



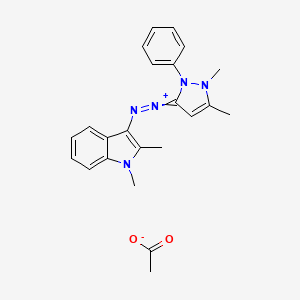
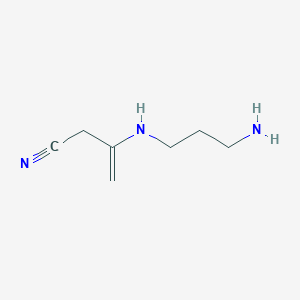
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)



![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
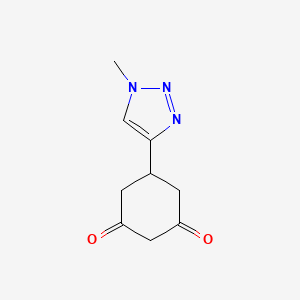
![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)
